Patidegib
描述
Foundational Principles of Hedgehog Signaling Pathway Aberrancy in Disease Pathogenesis
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and plays essential roles in maintaining tissue homeostasis in adult organisms bmj.comfrontiersin.orgwikipedia.org. The core components of the canonical Hh pathway include the Hedgehog ligands (Sonic Hedgehog (Shh), Indian Hedgehog (Ihh), and Desert Hedgehog (Dhh)), the receptor Patched (PTCH1 or PTCH2), the signal transducer Smoothened (SMO), and the GLI family of transcription factors (GLI1, GLI2, and GLI3) nih.gov. Under normal conditions, in the absence of a Hh ligand, PTCH exerts an inhibitory effect on SMO. Upon binding of a Hh ligand to PTCH, this inhibition is relieved, leading to the activation of SMO. Activated SMO then propagates the signal downstream, culminating in the activation and nuclear translocation of GLI transcription factors, which subsequently regulate the expression of target genes involved in cellular processes such as proliferation, differentiation, and survival wikipedia.orgnih.gov.
Dysregulation and aberrant activation of the Hh signaling pathway are strongly implicated in the pathogenesis of numerous diseases, most notably various forms of cancer bmj.comwikipedia.orgmdpi.com. This abnormal activation can stem from different mechanisms, including genetic mutations within pathway components (such as inactivating mutations in PTCH1 or activating mutations in SMO), overexpression of Hh ligands, or intricate crosstalk with other cellular signaling networks frontiersin.orgwikipedia.org. The constitutive activation of the Hh pathway contributes to the uncontrolled growth, proliferation, and invasiveness observed in malignancies like basal cell carcinoma, medulloblastoma, pancreatic cancer, breast cancer, small-cell lung carcinoma, and certain hematologic cancers bmj.comwikipedia.orgnewdrugapprovals.orgnih.gov. Beyond its established role in oncology, aberrant Hh signaling has also been associated with fibrotic disorders and has been explored for its potential involvement in viral infections bmj.comfrontiersin.orgnih.gov.
Contextualization of Saridegib as a Pharmacological Agent Targeting Smoothened
Saridegib operates as a pharmacological agent by specifically targeting Smoothened (SMO), a pivotal transmembrane protein within the Hedgehog signaling cascade medchemexpress.commedkoo.comnewdrugapprovals.org. As a potent and selective inhibitor of SMO, saridegib effectively blocks the signal transduction downstream of SMO activation. This blockade leads to the suppression of Hh target gene transcription, thereby inhibiting the proliferation and survival of cells characterized by aberrant Hh pathway activity medkoo.com.
Chemically, saridegib is a semi-synthetic analog derived from cyclopamine, a natural product known for its SMO inhibitory properties wikipedia.orgwikipedia.orgtaylorandfrancis.com. Preclinical investigations have demonstrated that saridegib possesses oral bioavailability and exhibits biological activity in a range of animal models of cancer nih.govresearchgate.net. Research findings indicate saridegib's capacity to inhibit reporter activity in cells expressing wild-type SMO and also show activity against specific SMO mutations, such as the D473H SMO mutant, which has been shown to confer resistance to other SMO inhibitors like GDC-0449 nih.govpnas.org.
Preclinical data has also explored the effects of saridegib on the tumor microenvironment. In models of pancreatic cancer, saridegib has been shown to decrease the density of the desmoplastic stroma and enhance vascularity, potentially improving the delivery of co-administered systemic chemotherapeutic agents medchemexpress.comnih.govasco.org. Studies using mouse models of medulloblastoma have indicated that saridegib treatment can lead to tumor reduction, extended survival, and a diminished capacity for tumor initiation nih.govpnas.orgresearchgate.net. While the development of resistance to saridegib has been observed in some models, this resistance has been linked to increased expression and activity of the P-glycoprotein (Pgp) drug transporter rather than solely the emergence of genetic mutations in the target, which differentiates its resistance profile from certain other SMO inhibitors nih.govresearchgate.netpnas.orgresearchgate.net.
Further research has investigated the potential of saridegib in other disease contexts, including fibrotic diseases such as lung fibrosis, where it demonstrated activity in reducing collagen deposition in preclinical models nih.gov. Additionally, computational studies have explored saridegib's potential interactions with viral proteins, including the SARS-CoV-2 main protease, suggesting possible antiviral activity that warrants further investigation knepublishing.com.
Despite promising preclinical data demonstrating activity across various malignancies and fibrotic conditions, clinical trial outcomes have been varied. For example, a Phase II study evaluating saridegib as a monotherapy for myelofibrosis did not meet the pre-specified criteria for further development based on the observed level of clinical activity nih.govclinicaltrialsarena.com. Similarly, a Phase II study in chondrosarcoma was discontinued (B1498344) following a futility analysis which suggested that saridegib treatment did not demonstrate a significant improvement in progression-free survival compared to placebo clinicaltrialsarena.comfiercebiotech.com. Nevertheless, studies investigating saridegib in combination with other therapeutic regimens, such as FOLFIRINOX in pancreatic cancer, have shown some early indications of response, suggesting potential benefits in combination strategies asco.org.
Data Table: Preclinical Activity of Saridegib
| Model System | Observed Effect | Source |
| Mouse Medulloblastoma Model | Induced tumor reduction, significantly prolonged survival, reduced tumor-initiating capacity. | nih.govpnas.orgresearchgate.net |
| D473H SMO Mutant Cells | Inhibited reporter activity (IC₅₀ of 244 nM), >95% inhibition at 1 µM concentration. | nih.gov |
| Pancreatic Cancer Mouse Model | Decreased desmoplastic stroma density, increased vascularity, enhanced chemotherapy delivery. | medchemexpress.comnih.govasco.org |
| Murine Model of Lung Fibrosis | Reduced hydroxyproline (B1673980) and collagen in fibrotic plaques, reduced FIZZ1 expression. | nih.gov |
| SARS-CoV-2 Main Protease | Demonstrated strong binding affinity in computational docking studies. | knepublishing.com |
Data Table: Comparison of Saridegib Activity with Other SMO Inhibitors
| Inhibitor | Target | IC₅₀ in C3H10T1/2 cells (WT SMO) | Inhibition at 1 µM (D473H SMO mutant) | Source |
| Saridegib | SMO | 9 nM | >95% | nih.gov |
| GDC-0449 | SMO | Not specified | 3% | nih.gov |
| Cyclopamine | SMO | 500 nM to 1 µM EC₅₀ range | 48% | nih.gov |
Structure
2D Structure
3D Structure
属性
IUPAC Name |
N-[(3R,3'R,3'aS,4aR,6'S,6aR,6bS,7'aR,9S,12aS,12bS)-3',6',11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48N2O3S/c1-17-12-26-27(30-16-17)19(3)29(34-26)11-9-22-23-7-6-20-13-21(31-35(5,32)33)8-10-28(20,4)25(23)14-24(22)18(2)15-29/h17,19-23,25-27,30-31H,6-16H2,1-5H3/t17-,19+,20+,21+,22-,23-,25-,26+,27-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLFFNCLTRVYJG-WWGOJCOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC[C@@H]6C[C@@H](CC[C@@]6([C@H]5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146032 | |
| Record name | Saridegib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037210-93-7 | |
| Record name | Patidegib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1037210-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Patidegib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037210937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Patidegib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12655 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Saridegib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PATIDEGIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT96FPU35X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Saridegib Action
Direct Interaction with Smoothened (Smo) Receptor Protein
Saridegib functions as a potent and specific inhibitor of Smoothened (Smo), a transmembrane protein that plays a critical role in transducing signals within the Hedgehog pathway. medchemexpress.com Its pharmacological effect is achieved by binding to and inhibiting Smo, a G protein-coupled receptor. wikipedia.orgnewdrugapprovals.orgmedkoo.com This direct interaction with Smo is central to saridegib's mechanism of action. Notably, research has indicated that saridegib retains activity in cells harboring the D473H mutation in Smo, a mutation known to confer resistance to other Smo inhibitors like GDC-0449. nih.govpnas.org
Consequential Modulation of Downstream Hedgehog Pathway Components
Inhibition of Smo by saridegib leads to the suppression of downstream Hh pathway signaling. medkoo.com In the canonical Hh pathway, the binding of a Hedgehog ligand to the Patched 1 (PTCH1) receptor normally relieves PTCH1's inhibition of Smo. Activated Smo then allows for the processing and activation of Glioma-associated oncogene (Gli) transcription factors, which translocate to the nucleus to regulate gene expression. nih.govwikipedia.org When Smo is inhibited by saridegib, this process is disrupted, preventing the activation of Gli transcription factors. d-nb.info
Regulation of Gli Transcription Factor Expression and Activity (e.g., Gli1)
Saridegib's inhibition of Smo results in the modulation of Gli transcription factors, particularly Gli1. Gli1 functions primarily as a transcriptional activator and its expression is largely regulated at the transcriptional level, although it can also be controlled by the ubiquitin-proteasome system. nih.govfrontiersin.org Studies in mice bearing primary human chondrosarcoma xenografts demonstrated that saridegib treatment downregulated the expression of the Hh target gene GLI1. taylorandfrancis.com In a mouse medulloblastoma model, saridegib treatment led to a substantial decrease in Gli1 expression. Specifically, Gli1 levels were suppressed by 83% after 4 days of daily treatment, by 52% after 2 weeks, and by 29% after 6 weeks compared to vehicle-treated controls. nih.gov Phase I studies have also shown that saridegib caused a reduction in GLI1 levels in normal skin biopsies. aacrjournals.org Inhibition of Gli1 has been shown to suppress cell proliferation and promote cell cycle arrest, as well as induce apoptosis. taylorandfrancis.com
Here is a table summarizing the effect of Saridegib on Gli1 expression in a mouse medulloblastoma model:
| Treatment Duration | Gli1 Suppression Compared to Vehicle Control | Source |
| 4 days | 83% | nih.gov |
| 2 weeks | 52% | nih.gov |
| 6 weeks | 29% | nih.gov |
Alterations in Hedgehog Target Gene Transcriptional Profiles
The inhibition of Smo and subsequent regulation of Gli transcription factors by saridegib lead to alterations in the transcriptional profiles of Hedgehog target genes. In the activated Hh pathway, Gli transcription factors translocate to the nucleus and activate the expression of various genes, including PTCH1, GLI1, Myc, Bcl-2, NANOG, and SOX2, as well as genes involved in the cell cycle and differentiation. wikipedia.orgmdpi.com By inhibiting Smo, saridegib prevents the activation of Gli proteins, thereby downregulating the expression of these target genes. Research in mouse xenografts showed that saridegib downregulated the expression of the Hh target genes GLI1 and PTCH1. taylorandfrancis.com Gene expression profiling in a saridegib-treated group in a mouse medulloblastoma model suggested minor alterations in two Shh signature genes. nih.gov
Cellular Efficacy in Disease Models
The molecular and cellular mechanisms of saridegib action translate into observable effects on cellular behavior in various disease models, particularly in the context of aberrant Hedgehog pathway activation.
Inhibition of Cellular Proliferation and Growth
Saridegib has demonstrated the ability to inhibit cellular proliferation and growth in disease models where the Hedgehog pathway is implicated. Inhibition of Gli1, a downstream target affected by saridegib, has been shown to suppress cell proliferation. taylorandfrancis.com By inhibiting Smo, saridegib may decrease tumor cell proliferation and survival. medkoo.com Studies using cyclopamine, the parent compound of saridegib, have shown inhibition of proliferation in vitro and in murine tumor allografts. taylorandfrancis.com Saridegib itself has shown efficacy in reducing tumor size and prolonging survival in mouse models of SHH-driven medulloblastoma. taylorandfrancis.com In a specific mouse medulloblastoma model, saridegib treatment induced tumor reduction and significantly prolonged survival. pnas.org A study reported 100% survival in mice treated daily with saridegib for 6 weeks, compared to 0% in the vehicle-treated group. nih.gov Furthermore, saridegib has demonstrated biological activity in multiple preclinical animal cancer models. nih.gov In a mouse model of pancreatic cancer, saridegib was shown to deplete tumor-associated stromal tissue and increase vessel density, which enhanced the delivery of co-administered systemic agents, resulting in decreased tumor burden and prolonged survival. medchemexpress.com Saridegib also reduced the tumor-initiating capacity, slowed growth, and led to spontaneous tumor regression in allografts derived from previously treated medulloblastomas compared to those from untreated donors. pnas.org
Induction of Apoptosis and Cell Cycle Arrest
Beyond inhibiting proliferation, saridegib's effects on the Hedgehog pathway can lead to the induction of apoptosis and cell cycle arrest. Inhibition of Gli1 has been shown to promote cell cycle arrest and induce apoptosis, partly by downregulating the expression of anti-apoptotic proteins like Bcl2 and Bcl-xl. taylorandfrancis.com In osteosarcoma cells, inhibition of Smo can lead to apoptosis and growth arrest both in vivo and in vitro. d-nb.info Research with vismodegib (B1684315), another Smo inhibitor, has also shown a reduction in GLI1 expression concurrently with the induction of apoptosis and cell cycle arrest. nih.gov Similarly, inhibition of GLI1 in acute myeloid leukemia (AML) has been linked to reduced cell proliferation and induced apoptosis. nih.gov
Preclinical Evaluation of Saridegib Therapeutic Potential
Efficacy in Solid Tumor Models
Medulloblastoma Preclinical Models
Medulloblastoma is the most common malignant brain cancer in children, and a subset of cases is driven by the Sonic Hedgehog (Shh) pathway. nih.govpnas.orgresearchgate.net Preclinical studies using mouse models of Shh-driven medulloblastoma have provided significant insights into saridegib's potential efficacy. nih.govpnas.orgresearchgate.net
In aggressive Shh-driven mouse medulloblastoma models, saridegib treatment has been shown to induce tumor reduction and significantly prolong survival. nih.govpnas.orgresearchgate.net For instance, daily administration of saridegib in a PtcC/C mouse model of medulloblastoma resulted in a significant reduction in tumor volume by three weeks of treatment. researchgate.net Maintenance dosing following initial daily treatment further extended median survival fivefold compared to vehicle-treated control animals. nih.govresearchgate.net All mice treated with daily saridegib for six weeks survived, whereas all vehicle-treated mice succumbed to the disease before the six-week time point. researchgate.net Clinical symptoms were also resolved in many saridegib-treated mice, accompanied by restored neurologic function and increased activity. researchgate.net
Saridegib has demonstrated an effect on reducing medulloblastoma tumor-initiating capacity. nih.govresearchgate.netnih.gov This was evidenced by a reduced tumor incidence, slower growth, and spontaneous tumor regression observed in allografts generated from previously treated autochthonous medulloblastomas compared to those from untreated donors. nih.govresearchgate.netnih.gov In one study, tumors were established in 43% of recipients from drug-naïve donors, while only 23% of recipients developed flank tumors when donors were treated with daily saridegib for six weeks before transplantation. nih.govresearchgate.net This difference in tumor take rate indicated that saridegib reduced tumor-initiating potential in this aggressive medulloblastoma mouse model when transplanted in the flank. researchgate.net
Studies utilizing allograft models have further supported the therapeutic effects of saridegib. nih.govresearchgate.netnih.gov Daily administration of saridegib into recipient mice suppressed tumor growth in flank allografts to the point that tumors were undetectable in 100% of both allograft groups (derived from drug-naïve and saridegib-treated donors) by day 15. nih.gov Flank allografts established from the drug-treated donor group grew much more slowly and often stopped growing, with one of six tumors showing spontaneous regression in the absence of further drug treatment after initial growth. researchgate.net
Suppression of Tumor-Initiating Cell Capacity
Pancreatic Adenocarcinoma Preclinical Models
Pancreatic ductal adenocarcinoma (PDAC) is characterized by a dense desmoplastic stroma and a complex tumor microenvironment (TME) that contributes to its aggressiveness and resistance to therapy. nih.govnih.govoaepublish.comamegroups.orgresearchgate.net The Hedgehog signaling pathway has been implicated as a key regulator of tumor-stromal interaction in PDAC. nih.govamegroups.org
Preclinical studies have shown that saridegib can impact the stromal microenvironment in pancreatic cancer models. nih.govnih.govoaepublish.comamegroups.org Using a genetic mouse model (KPC mice), interrupting Hedgehog signaling with saridegib (IPI-926) was found to ablate stromal cancer-associated fibroblasts (CAFs). nih.govamegroups.org This stromal depletion led to a transient increase in intratumoral vascular density and increased intratumoral levels of gemcitabine, a chemotherapy agent, resulting in a better cytotoxic effect. nih.govamegroups.org Preclinical studies using a mouse model demonstrated that saridegib depleted tumor-associated stromal tissue and increased the intratumoral mean vessel density, leading to a decreased tumor burden and prolonged survival. nih.gov This suggests that targeting the Hedgehog pathway with agents like saridegib can remodel the tumor microenvironment, potentially enhancing the delivery and efficacy of co-administered therapies. oaepublish.com
Summary of Preclinical Findings in Medulloblastoma
| Model System | Key Finding |
| Autochthonous Mouse Model | Induced tumor reduction, significantly prolonged survival (fivefold increase). |
| Allograft Models (Donor) | Reduced tumor incidence, slower growth, spontaneous regression. |
| Allograft Models (Recipient) | Suppressed tumor growth, tumors undetectable by Day 15. |
Impact of Saridegib on Pancreatic Adenocarcinoma Stroma
| Effect on Stroma | Consequence |
| Ablation of Cancer-Associated Fibroblasts (CAFs) | Transient increase in intratumoral vascular density. |
| Depletion of Tumor-Associated Stromal Tissue | Increased intratumoral drug levels (e.g., gemcitabine), decreased tumor burden, prolonged survival. |
Enhancement of Intratumoral Vascular Perfusion and Drug Delivery
The dense fibrotic stroma in certain tumors, such as pancreatic ductal adenocarcinoma (PDAC), creates a barrier that limits the penetration and effectiveness of therapeutic agents nih.gov. This desmoplastic microenvironment, characterized by excessive extracellular matrix deposition and compressed blood vessels, leads to hypoperfusion, hypovascularity, and hypoxia, which can promote tumor growth, metastasis, and chemoresistance nih.gov.
Preclinical studies in genetically engineered mouse models of pancreatic cancer have demonstrated that inhibiting Hedgehog pathway signaling can transiently increase intratumoral vessel diameter, leading to stromal disruption and enhanced drug delivery nih.gov. Specifically, Saridegib has been shown to act as a stress-alleviating agent, resulting in increased blood vessel diameter and improved tumor perfusion in murine pancreatic cancers frontiersin.org. This remodeling of the tumor microenvironment is hypothesized to improve the delivery of co-administered chemotherapy nih.govfrontiersin.org.
Chondrosarcoma Preclinical Models
Chondrosarcoma (CS) is a malignant bone tumor often resistant to conventional chemotherapy and radiotherapy, making complete surgical resection the primary treatment modality mdpi.com. Emerging evidence suggests that constitutive Indian Hedgehog signaling plays a key role in the pathogenesis of chondrosarcomas tandfonline.com.
Preclinical studies have shown encouraging results when using Saridegib (IPI-926), an oral Hh inhibitor, in primary mouse CS xenografts mdpi.comfrontiersin.org. These studies indicated good therapeutic effects in these models frontiersin.org. However, these promising preclinical findings did not translate effectively into clinical success taylorandfrancis.com. A randomized phase II clinical trial of Saridegib in patients with metastatic or locally advanced, inoperable chondrosarcoma was discontinued (B1498344) early after a futility analysis concluded that treatment with Saridegib was not superior to placebo in meeting the primary endpoint of progression-free survival tandfonline.comtaylorandfrancis.comfiercebiotech.comuniversiteitleiden.nl.
Efficacy in Hematologic Malignancy Models (e.g., Myelofibrosis)
Myelofibrosis (MF) is a chronic myeloproliferative neoplasm characterized by progressive bone marrow fibrosis nih.gov. The Hedgehog-Gli1 pathway has been implicated in the pathogenesis of fibrotic diseases, including MF ashpublications.org.
Saridegib has been investigated in preclinical studies for its potential activity in myelofibrosis. Based on preclinical results suggesting a reduction in fibrosis, it was hypothesized that Saridegib might be an effective treatment for MF nih.gov.
A phase II exploratory trial evaluated the clinical safety and efficacy of Saridegib in 14 patients with myelofibrosis nih.govresearchgate.net. Patients received Saridegib orally in continuous 28-day cycles nih.gov. The median treatment duration was 5.1 months, and all patients discontinued treatment by 7.5 months nih.gov. Nine patients discontinued due to lack of response nih.gov. While twelve patients had slight reductions in spleen size (less than 50% from baseline), symptoms did not improve consistently nih.govresearchgate.net. Reductions in GLI1 mRNA and protein levels, JAK2V617F allele burden, degree of fibrosis, or cytokine levels were observed in some patients but were not statistically significant for the cohort nih.gov.
The level of clinical activity observed in this initial cohort did not satisfy the pre-specified criteria for expansion, leading to the decision not to continue the phase II exploratory trial of Saridegib in patients with myelofibrosis fiercebiotech.com. Single-agent Saridegib was generally well tolerated but showed only limited clinical responses and improvements in correlative biomarkers, leading to the termination of its continued evaluation as monotherapy ashpublications.org.
Anti-Fibrotic Effects in Preclinical Models
Saridegib has also been explored for its potential anti-fibrotic effects in preclinical models of different organs.
Lung Fibrosis Models
Preclinical studies have indicated that Saridegib has shown activity in a murine model of lung fibrosis nih.govscispace.com. In these studies, Saridegib was reported to reduce the amount of hydroxyproline (B1673980) and collagen in lung fibrotic plaques nih.gov. It also reduced the expression of FIZZ1, a marker that regulates myofibroblast differentiation nih.gov.
Mechanisms of Acquired Resistance to Saridegib
Role of Efflux Transporter Systems
One prominent mechanism contributing to acquired resistance to Saridegib involves the increased activity of cellular efflux transporter systems, particularly P-glycoprotein (Pgp). nih.govcapes.gov.brpnas.orgresearchgate.net
P-glycoprotein (Pgp) Expression and Activity as a Determinant of Resistance
Saridegib is recognized as a substrate for P-glycoprotein (Pgp), an ATP-binding cassette (ABC) transporter known to efflux a wide range of drugs from cells, thereby reducing intracellular drug concentration and mediating multidrug resistance. nih.govcapes.gov.brpnas.orgresearchgate.netmdpi.commdpi.com Studies in a mouse model of medulloblastoma have shown that treatment with Saridegib leads to increased expression and activity of Pgp in treated tumors. nih.govcapes.gov.brpnas.orgresearchgate.net This upregulation of Pgp is considered a significant contributor to the emergence of drug resistance observed after extended treatment periods. nih.govresearchgate.net Quantification of Pgp expression via Western blotting demonstrated significantly increased levels in tumor homogenates after six weeks of daily Saridegib treatment compared to vehicle-treated controls. nih.govresearchgate.net Furthermore, functional assays evaluating Pgp-mediated efflux activity using calcein-AM revealed a significant increase in efflux in Saridegib-treated tumors. nih.govresearchgate.net
Pharmacological Reversal of Pgp-Mediated Resistance
The contribution of Pgp-mediated efflux to Saridegib resistance is supported by experiments demonstrating that pharmacological inhibition of Pgp can partially restore Saridegib's activity. nih.govresearchgate.net In a mouse medulloblastoma model, co-treatment with verapamil, a known Pgp inhibitor, partially reversed the drug resistance to Saridegib. nih.govresearchgate.net This reversal was indicated by a decrease in Gli1 levels in tumors receiving the combined therapy, suggesting that inhibiting Pgp transporter activity helps maintain effective intracellular concentrations of Saridegib. nih.govresearchgate.net
Analysis of Target Gene and Protein Modifications
Unlike resistance mechanisms observed with some other Smoothened inhibitors, acquired resistance to Saridegib appears to be largely independent of common genetic alterations in the primary target or downstream pathway components. nih.govnih.govcapes.gov.brpnas.orgresearchgate.netpnas.org
Absence of Smoothened Receptor Point Mutations Conferring Resistance
A notable characteristic of acquired resistance to Saridegib is the apparent absence of resistance-conferring point mutations in the Smoothened receptor. nih.govnih.govcapes.gov.brpnas.orgresearchgate.netpnas.org This contrasts with the resistance mechanisms seen with other Smo inhibitors, such as vismodegib (B1684315) or GDC-0449, where acquired Smo mutations, often within the drug-binding pocket, are frequently identified in resistant tumors. nih.govmdpi.commdpi.comoncotarget.comnih.gov Importantly, Saridegib has been shown to retain activity in cells harboring the D473H Smo point mutation, which is known to confer resistance to other Smo inhibitors like GDC-0449 and vismodegib. nih.govnih.govcapes.gov.brpnas.orgresearchgate.netmdpi.com This suggests that Saridegib may interact with the Smo protein in a manner distinct from some other synthetic Hh inhibitors, rendering these specific mutations ineffective as resistance mechanisms against Saridegib. pnas.org
Independence from Gli2 Amplification in Resistance Development
Amplification of the Gli2 gene, a downstream effector of Hh signaling, has been identified as another mechanism of resistance to certain Smo inhibitors, such as NVP-LDE225. pnas.orgmdpi.comnih.gov However, analysis of genomic DNA from Saridegib-resistant brain tumors in a mouse model did not reveal Gli2 amplification. pnas.org This finding further distinguishes the resistance mechanisms to Saridegib from those observed with other Smo inhibitors, indicating that increased Gli2 gene copy number is not a primary driver of acquired resistance to Saridegib in this context. nih.govnih.govcapes.gov.brpnas.orgresearchgate.netpnas.org
Attenuation of Downstream Hedgehog Pathway Inhibition Over Time
Despite the apparent lack of resistance-conferring mutations in Smo or amplification of Gli2, the effectiveness of Saridegib in suppressing the Hedgehog pathway diminishes over prolonged treatment. nih.gov This is evidenced by the reduced suppression of Gli1 levels, a transcriptional target of Gli proteins and a marker of Hh pathway activity, after extended therapy compared to initial treatment. nih.gov For instance, in a mouse model, Saridegib treatment suppressed Gli1 levels by 83% after 4 days, but this suppression decreased to 52% after 2 weeks and 29% after 6 weeks of daily treatment compared to vehicle control tumors. nih.gov This attenuation of downstream pathway inhibition over time indicates the emergence of resistance, likely mediated by mechanisms such as increased drug efflux, even in the absence of common target gene alterations. nih.govpnas.org
Table 1: Attenuation of Gli1 Suppression by Saridegib Over Time
| Treatment Duration | Gli1 Suppression (% vs Vehicle Control) |
| 4 days | 83% |
| 2 weeks | 52% |
| 6 weeks | 29% |
Data derived from analysis of Gli1 mRNA expression in Saridegib-treated tumors. nih.gov
Investigation of Alternative Signaling Pathways in Resistance
Acquired resistance represents a significant challenge to the long-term efficacy of Hedgehog pathway inhibitors (HHIs), including Saridegib. While resistance mechanisms often involve alterations within the core Hedgehog pathway, such as mutations in Smoothened (SMO) or amplification of downstream effectors like GLI2, investigations into Saridegib resistance have highlighted the potential involvement of alternative, non-canonical signaling pathways that bypass SMO inhibition researchgate.netonclive.commdpi.comresearchgate.netmdpi.com.
Research into Saridegib resistance in a mouse medulloblastoma model demonstrated that the emergence of resistance was not associated with detectable SMO mutations or amplification of Hedgehog pathway effectors like GLI2 researchgate.netmdpi.comnih.gov. Instead, a prominent mechanism observed was the induction of P-glycoprotein (Pgp) activity, an ATP-binding cassette (ABC) transporter, leading to increased drug efflux from the tumor cells researchgate.netmdpi.commdpi.comnih.gov. Saridegib is a known Pgp substrate, and its ability to induce Pgp expression likely contributed to the development of resistance in this context researchgate.netmdpi.comnih.gov. This finding suggests that for Saridegib, transporter-mediated efflux can be a primary driver of acquired resistance, distinct from the target-centric mutations seen with some other SMO inhibitors researchgate.netnih.gov.
Despite the observed role of Pgp in Saridegib resistance in specific models, the broader understanding of HHI resistance points to several alternative signaling pathways that can activate GLI transcription factors independently of SMO, thereby conferring resistance to SMO inhibitors by bypassing the drug's target onclive.commdpi.comoncotarget.comfrontiersin.org. These pathways represent crucial areas for investigation in understanding and potentially overcoming resistance to Saridegib and other SMO inhibitors.
Key alternative signaling pathways implicated in bypassing SMO inhibition and activating GLI include:
PI3K/AKT/mTOR pathway: Activation of the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway can lead to the activation of S6 kinase 1 (S6K1), which in turn can prevent SUFU inhibition of GLI and promote GLI activation researchgate.netmdpi.comfrontiersin.orgtargetedonc.comstanford.edutandfonline.com. Studies have linked upregulation of PI3K signaling to acquired resistance to SMO inhibitors and the re-expression of GLI1 researchgate.netfrontiersin.org.
RAS/RAF/MEK/ERK pathway: The RAS/RAF/MEK/ERK signaling cascade has been shown to induce GLI1 and GLI2 transcriptional activity in a non-canonical manner mdpi.commdpi.comfrontiersin.orgmdpi.com. Crosstalk between the Hedgehog pathway and the Epidermal Growth Factor Receptor (EGFR) pathway, mediated via the RAS/RAF/MEK/ERK/JUN axis, can contribute to SMO-independent GLI regulation mdpi.com.
Atypical Protein Kinase C (aPKC) and DYRK1B: Atypical protein kinase C i/l (aPKCι/λ) and DYRK1B have been identified as kinases that can directly activate GLI through phosphorylation, bypassing upstream components of the Hedgehog pathway like SMO researchgate.netmdpi.comstanford.edu.
Other Pathways and Crosstalk: Resistance can also arise from alterations in other pathways and complex pathway crosstalk. This includes potential involvement of the Notch signaling pathway, which has been shown to enhance resistance in combination with Shh signaling in certain contexts mdpi.com. Cytoskeletal regulators have also been linked to Hedgehog pathway activation in SMO inhibitor-resistant tumors oncotarget.com. Non-canonical activation modes involving stress and inflammatory responses, as well as crosstalk with pathways like TGF-β, IGF, and TNF-α-induced mTOR/S6K1 signaling, may also contribute to resistance by influencing GLI activity tandfonline.com.
While the direct contribution of each of these alternative pathways to Saridegib resistance specifically requires further detailed investigation, their established roles in conferring resistance to other SMO inhibitors highlight them as critical areas of study. Understanding how these bypass mechanisms are activated in the context of Saridegib treatment could inform strategies to overcome resistance, potentially through combination therapies targeting both Saridegib's primary target (SMO) and the activated alternative pathways.
Data on Alternative Pathway Involvement in SMO Inhibitor Resistance (General Context)
| Alternative Pathway | Proposed Mechanism in Resistance | Downstream Effectors Influenced | Relevant Citations |
| PI3K/AKT/mTOR | Prevents SUFU inhibition of GLI; Activates GLI1 via S6K1 | GLI1, GLI2, SUFU, S6K1 | researchgate.netmdpi.comfrontiersin.orgtargetedonc.comstanford.edutandfonline.com |
| RAS/RAF/MEK/ERK | Induces GLI1/GLI2 transcriptional activity; Crosstalk with EGFR | GLI1, GLI2, JUN | mdpi.commdpi.comfrontiersin.orgmdpi.com |
| aPKCι/λ | Direct phosphorylation and activation of GLI | GLI | researchgate.netmdpi.comstanford.edu |
| DYRK1B | Direct phosphorylation and activation of GLI | GLI | mdpi.com |
| Notch Signaling | Enhances resistance in conjunction with Shh signaling | Not specified GLI effect | mdpi.com |
| P-glycoprotein (Pgp) | Increased drug efflux (Specific to Saridegib in some models) | Saridegib concentration | researchgate.netmdpi.commdpi.comnih.gov |
This table summarizes the alternative pathways identified in the literature as contributing to SMO inhibitor resistance by influencing GLI activity or drug availability. While Pgp efflux is a specific mechanism observed for Saridegib, the other pathways represent general mechanisms of bypassing SMO inhibition that warrant investigation in the context of Saridegib resistance.
Clinical Development and Translational Outcomes of Saridegib
Initial Phase I Clinical Trial Observations
Saridegib, also known as IPI-926, showed positive results in a Phase I clinical trial involving patients with advanced solid tumors bioinformation.net. The toxicity profile observed in a Phase II trial in myelofibrosis patients was similar to that seen in this Phase I trial nih.gov.
Phase II Clinical Efficacy and Safety Assessments
Clinical Trials in Myelofibrosis
A Phase II study evaluated saridegib (IPI-926) as a monotherapy in 14 patients with myelofibrosis (MF) taylorandfrancis.comnih.gov. Patients received 160 mg of saridegib orally in continuous 28-day cycles nih.gov. The median treatment duration was 5.1 months, with all patients discontinuing treatment by 7.5 months nih.gov. Nine patients discontinued (B1498344) due to a lack of response taylorandfrancis.comnih.gov. While twelve patients showed slight reductions in spleen size (less than 50% from baseline), consistent symptom improvement was not observed nih.gov. One patient achieved transfusion independence for a period of 5 months taylorandfrancis.comnih.gov. Reductions in GLI1 mRNA and protein levels, JAK2V617F allele burden, the degree of fibrosis, or cytokine levels were observed in some patients but were not statistically significant for the cohort nih.gov. The results of this study did not support the continued evaluation of saridegib as a monotherapy for MF nih.govashpublications.org.
Clinical Trials in Pancreatic Adenocarcinoma
Saridegib has been investigated in clinical trials for pancreatic ductal adenocarcinoma (PDAC), a highly lethal cancer researchgate.netoaepublish.comnih.gov. The tumor microenvironment in PDAC, particularly the stroma, has been identified as a potential barrier to effective drug delivery and a therapeutic target, with the Hedgehog pathway implicated in its formation and cancer progression oaepublish.comspringermedizin.demdpi.com. Preclinical studies suggested that inhibiting the Hedgehog pathway could improve the delivery of chemotherapy oaepublish.commdpi.com.
Monotherapy and Combination with Systemic Chemotherapy (e.g., Gemcitabine-based regimens)
Comparative Clinical Profiles with Other Hedgehog Pathway Inhibitors
Saridegib belongs to the class of Hedgehog pathway inhibitors that target SMO. Other notable SMO inhibitors that have undergone clinical development include vismodegib (B1684315) (GDC-0449), sonidegib (LDE225), and glasdegib (B1662127) (PF-04449913). wikipedia.orgwikipedia.orgaacrjournals.orgtandfonline.com Vismodegib and sonidegib have received FDA approval for the treatment of advanced basal cell carcinoma, while glasdegib is approved in combination with low-dose cytarabine (B982) for newly diagnosed acute myeloid leukemia in certain adult patients. mdpi.comfrontiersin.orgwikipedia.orgwikipedia.orgmdpi.comjhoponline.com
While no head-to-head clinical trials directly comparing saridegib with vismodegib or sonidegib have been published, available data from separate trials in various cancer types offer some insights into their clinical profiles.
In preclinical studies, saridegib demonstrated activity against a D473H SMO mutant that conferred resistance to vismodegib (GDC-0449), suggesting potential differences in their interaction with specific SMO mutations. nih.govnih.govpnas.orgresearchgate.netpnas.org
Clinical trials of vismodegib and sonidegib in advanced BCC have shown similar objective response rates. onclive.comjddonline.com For instance, in pivotal trials for locally advanced BCC, vismodegib showed objective response rates of 47.6% and 68.5% in different analyses, while sonidegib demonstrated objective response rates of 38% and 43% depending on the dose and analysis population. mdpi.comonclive.comjddonline.com In metastatic BCC, vismodegib showed response rates around 33.3% to 39%, compared to 15% to 17% for sonidegib in the BOLT trial. mdpi.comonclive.com
Saridegib's clinical development in solid tumors like pancreatic cancer showed some initial promise in combination therapies, with partial responses observed, but ultimately did not lead to sustained clinical benefit or widespread approval like vismodegib and sonidegib in BCC or glasdegib in AML. mdpi.comnih.govresearchgate.netonclive.com This highlights potential differences in the responsiveness of various tumor types to different SMO inhibitors and the complexities of targeting the Hedgehog pathway in diverse cancer contexts.
The following table summarizes some comparative clinical findings based on available data from separate trials:
| Feature | Saridegib (IPI-926) | Vismodegib (GDC-0449) | Sonidegib (LDE225) | Glasdegib (PF-04449913) |
| Mechanism | SMO Inhibitor | SMO Inhibitor | SMO Inhibitor | SMO Inhibitor |
| Key Approved Indications | None | Advanced Basal Cell Carcinoma frontiersin.orgwikipedia.org | Advanced Basal Cell Carcinoma frontiersin.orgwikipedia.org | Newly Diagnosed AML (with LDAC) wikipedia.orgmdpi.comjhoponline.com |
| Activity in D473H SMO Mutant (Preclinical) | Active nih.govnih.govpnas.orgresearchgate.netpnas.org | Resistance observed nih.govnih.govpnas.orgresearchgate.netpnas.org | Not specified in sources | Good inhibitory effect nih.gov |
| Objective Response Rate (Advanced BCC) | Not the primary indication studied | 47.6% (laBCC), 33.3% (mBCC) mdpi.com ; 68.5% (laBCC), 36.9% (mBCC) onclive.com | 38-43% (laBCC), 15-17% (mBCC) mdpi.comonclive.com | Not indicated for BCC |
| Overall Survival (AML with LDAC) | Not indicated for AML | Not indicated for AML | Not indicated for AML | 8.8 months (vs 4.9 months with LDAC alone) nih.gov |
| Clinical Development Status in Pancreatic Cancer | Did not show sustained benefit; programs discontinued. nih.govresearchgate.netonclive.com | Did not improve outcomes in combination with gemcitabine/nab-paclitaxel researchgate.netmdpi.com | Showed tolerance in combination with gemcitabine/nab-paclitaxel researchgate.net | Not indicated for pancreatic cancer |
Note: This table presents selected data points from different clinical trials and is not a direct comparison from head-to-head studies. Clinical trial designs, patient populations, and endpoints may vary.
Biomarker Research and Predictive Diagnostics for Saridegib Therapy
Molecular Biomarkers of Hedgehog Pathway Engagement (e.g., GLI1 mRNA)
Molecular biomarkers, particularly those reflecting the activity of the Hedgehog pathway, are crucial for assessing saridegib's engagement with its target. GLI1 mRNA is a well-studied transcription factor and a downstream target gene of the Hedgehog pathway, making it a relevant biomarker for pathway activation mdpi.comfrontiersin.org. Studies have demonstrated a substantial decrease in GLI1 expression following saridegib treatment, indicating pharmacodynamic activity nih.gov. For example, in a mouse medulloblastoma model, saridegib treatment led to an 83% suppression of GLI1 levels after 4 days nih.gov. However, this suppression diminished over longer treatment periods, suggesting the emergence of resistance nih.gov.
GLI1 mRNA expression has also been investigated for its potential as a prognostic biomarker in certain cancers. In advanced lung adenocarcinoma, GLI1 mRNA can serve as a potential independent biomarker for prognosis frontiersin.org. In pancreatic carcinoma, strong GLI1 mRNA expression is significantly associated with the differentiation degree of tumor tissue and may be regarded as a parameter for determining the degree of malignancy and prognosis nih.gov.
Imaging-Based Biomarkers of Tumor Response and Microenvironment Modulation (e.g., Tumor Volume, Vascular Perfusion)
Imaging biomarkers provide non-invasive methods to assess tumor response and changes in the tumor microenvironment during saridegib therapy wjgnet.cominsidescientific.com. Tumor volume is a fundamental imaging biomarker used to evaluate treatment response, with a decrease in volume typically indicating a positive effect nih.gov.
Vascular perfusion, which reflects blood flow within the tumor, is another important imaging biomarker. Angiogenesis plays a significant role in cancer progression, and quantifying vascular physiology using techniques like dynamic contrast-enhanced CT (DCE-CT) or MRI (DCE-MRI) can reflect tumor angiogenesis and serve as a potential biomarker in cancer treatment wjgnet.com. Changes in perfusion can indicate early tumor responses to therapy mdpi.com. For instance, a significant decrease in tumor blood flow observed through CT perfusion has been associated with longer survival in patients undergoing chemoradiotherapy wjgnet.com. While saridegib's direct impact on tumor volume and vascular perfusion as imaging biomarkers is linked to its mechanism of normalizing tumor vasculature and improving drug delivery in some contexts, such as pancreatic cancer models mdpi.commdpi.com, specific detailed data on saridegib's effects on these imaging markers across various cancer types were not extensively detailed in the search results. However, the principle of using these imaging modalities to assess treatment response and microenvironment changes is well-established in oncology wjgnet.cominsidescientific.comnih.govmdpi.com.
Identification of Predictive Biomarkers for Clinical Outcome
Predictive biomarkers are crucial for identifying patients who are most likely to benefit from a specific treatment like saridegib crownbio.com. Unlike prognostic biomarkers that indicate disease outcome regardless of treatment, predictive biomarkers forecast the likelihood of response to a particular therapy .
Identifying predictive biomarkers for saridegib therapy involves understanding the mechanisms of response and resistance to Hedgehog pathway inhibition. While the search results highlight the importance of predictive biomarkers in improving clinical trial outcomes and guiding personalized medicine crownbio.commedrxiv.orgutoronto.ca, specific validated predictive biomarkers for saridegib clinical outcome across various indications were not explicitly detailed. However, the level of Hedgehog pathway activation, potentially measured by biomarkers like GLI1 expression, is a strong candidate for predicting response to Smo inhibitors like saridegib nih.govsemanticscholar.org. Resistance mechanisms, such as the induction of P-glycoprotein (Pgp) activity observed in saridegib-treated tumors, could also serve as predictive markers for treatment failure nih.gov. The absence of specific genetic mutations conferring resistance, as noted with saridegib compared to other Smo inhibitors in a medulloblastoma model, suggests that predictive biomarker strategies for saridegib may differ from those for other drugs in its class nih.gov.
Elucidating the Role of Tumor Microenvironment Components as Biomarkers
The tumor microenvironment (TME) is a complex ecosystem of non-cancerous cells, extracellular matrix, and signaling molecules that significantly influences tumor behavior and response to therapy mdpi.commdpi.comnih.gov. Components of the TME can serve as biomarkers for predicting response to saridegib and understanding resistance.
Saridegib has been shown to influence the TME, for instance, by normalizing tumor vasculature and potentially enhancing immune cell infiltration in pancreatic cancer models mdpi.commdpi.com. Cancer-associated fibroblasts (CAFs), immune cells (such as myeloid-derived suppressor cells - MDSCs), and the extracellular matrix (ECM) are key components of the TME that can impact treatment response mdpi.comnih.gov. The interaction between cancer cells and stromal cells is considered an important factor in cancer progression mdpi.com. While the search results emphasize the role of the TME as a source of biomarkers and a target for therapy mdpi.commdpi.comnih.gov, specific TME components acting as validated biomarkers for saridegib response were not extensively detailed. However, research into how saridegib modulates the TME could reveal potential biomarkers within this complex environment.
Cancer Stem Cell Markers in Therapy Resistance
Cancer stem cells (CSCs) are a subpopulation of tumor cells characterized by self-renewal capacity and the ability to drive tumor growth, metastasis, and importantly, therapy resistance mdpi.comoup.comhzdr.de. CSCs often exhibit increased resistance to conventional treatments and are implicated in tumor recurrence oup.comhzdr.de.
Markers associated with CSCs, such as CD44, CD133, and ALDH1, have been identified in various cancers and are linked to chemotherapy resistance spandidos-publications.comthno.org. The Hedgehog pathway is known to play a role in maintaining CSC properties mdpi.com. Inhibiting the Hedgehog pathway, including targeting GLI transcription factors downstream of Smo, has emerged as an approach to overcome resistance and suppress CSC survival mdpi.com. While the search results highlight the importance of CSCs in therapy resistance and the potential of targeting CSC-related pathways like Hedgehog signaling mdpi.comoup.comhzdr.de, specific data on how saridegib impacts CSC markers and how these markers predict resistance to saridegib were not explicitly provided. However, given saridegib's mechanism of action as a Hedgehog pathway inhibitor, it is plausible that CSC markers and the activity of the Hedgehog pathway within CSC populations could serve as biomarkers for predicting response and resistance to saridegib therapy.
Methodological Approaches in Saridegib Research
In Vivo Animal Models for Efficacy and Resistance Studies (e.g., Genetically Engineered Mouse Models, Patient-Derived Xenografts)
In vivo animal models, particularly genetically engineered mouse models (GEMMs) and patient-derived xenografts (PDXs), have been instrumental in evaluating the efficacy of saridegib and investigating mechanisms of resistance.
Genetically engineered mouse models, such as the PtcC/C medulloblastoma model, have been used to demonstrate saridegib's ability to induce tumor regression and significantly prolong survival researchgate.netresearchgate.netnih.gov. In this model, daily saridegib treatment resulted in a substantial increase in lifespan compared to vehicle-treated mice researchgate.netresearchgate.net. Saridegib treatment also led to the resolution of clinical symptoms associated with advanced medulloblastoma and a decrease in cerebellar tumor size researchgate.netnih.gov. GEMMs of pancreatic cancer have also been used, showing that saridegib can affect the tumor microenvironment by depleting stromal tissue and increasing intratumoral mean vessel density, which can enhance the delivery of concurrently administered systemic agents and prolong survival in these models medchemexpress.comarctomsci.comglpbio.comglpbio.commedchemexpress.com. However, studies in some GEMMs of pancreatic cancer treated at later stages of tumor development did not observe these effects or improved survival, highlighting the importance of the model and treatment timing ascopubs.org.
Patient-derived xenograft models, which involve implanting tumor fragments directly from patients into immunodeficient mice, have been utilized to evaluate saridegib's efficacy in models that better recapitulate human tumor heterogeneity and microenvironment mdpi.comnih.gov. Studies using PDX models of osteosarcoma have shown that saridegib can inhibit the canonical Hh pathway, leading to decreased expression of target genes like Ptch1 and Gli1, increased apoptosis, and reduced tumor weight and volume nih.gov. In chondrosarcoma PDX models, saridegib treatment resulted in decreased tumor volume and cellularity, tumoral calcification, and reduced chondrocyte proliferation nih.gov. PDX models are considered valuable for predicting patient response to therapy due to the preservation of molecular diversity and the human tumor microenvironment nih.gov.
Studies in these models have also provided insights into resistance mechanisms. In the PtcC/C medulloblastoma model, resistance to saridegib after prolonged treatment was found to be primarily associated with increased expression and activity of P-glycoprotein (Pgp), a drug transporter, rather than the emergence of specific genetic mutations in the drug target or Gli2 amplification, which have been observed with other Smo inhibitors researchgate.netnih.govpnas.orgpnas.orgnih.gov.
Advanced Molecular Biology Techniques
Advanced molecular biology techniques are crucial for understanding the molecular impact of saridegib.
Gene expression analysis, using techniques such as RT-PCR and RNA sequencing, is employed to assess the effect of saridegib on the transcription of genes, particularly those downstream of the Hh pathway. RT-PCR has been used to measure the expression levels of Hh target genes like Gli1 and Ptch1 in response to saridegib treatment nih.govnih.gov. For example, studies in medulloblastoma models showed that saridegib treatment initially suppressed Gli1 mRNA levels, although this suppression was diminished after prolonged therapy, correlating with the emergence of resistance nih.gov. RNA sequencing provides a broader view of transcriptional changes induced by saridegib across the transcriptome nzytech.comlubio.chthermofisher.com. While expression profiling of saridegib-treated tumors has shown some changes in Hh pathway signatures, the changes were noted as minor in some contexts pnas.org. Comparative RNA sequencing analysis has also been used in broader studies involving Hh pathway inhibitors in different cancer subtypes core.ac.uk.
Genomic sequencing and related techniques are used to identify genetic alterations that may influence response or resistance to saridegib. This includes detecting mutations in the Smoothened gene or analyzing amplification of genes like Gli2. Studies investigating resistance to saridegib in medulloblastoma models, using PCR analyses of genomic DNA and array-comparative genomic hybridization (aCGH), found no evidence of Gli2 amplification or the specific Smo point mutations (like D473H) that confer resistance to other Smo inhibitors researchgate.netpnas.orgpnas.orgnih.gov. This suggests a distinct mechanism of interaction or resistance compared to some other Hh pathway inhibitors pnas.org.
Gene Expression Analysis (e.g., RT-PCR, RNA sequencing)
Cellular Assays for Pharmacodynamic Evaluation (e.g., Reporter Gene Assays)
Cellular assays are vital for evaluating the pharmacodynamic effects of saridegib at the cellular level. Reporter gene assays, particularly those utilizing a Gli1-responsive luciferase construct, are commonly used to measure the inhibitory activity of saridegib on Hh pathway signaling aacrjournals.orgaacrjournals.org. These assays involve transfecting cells with a construct where luciferase expression is driven by Gli-binding sites, allowing for the quantification of Hh pathway activity by measuring luciferase activity. Saridegib has been shown to effectively inhibit Gli1 activity in such assays nih.govaacrjournals.org. Osteoblast differentiation assays using cell lines like C3H10T1/2, which differentiate in response to SHH stimulation, are also used to evaluate the efficacy of Smo inhibitors like saridegib by measuring markers like alkaline phosphatase activity aacrjournals.orgnih.govaacrjournals.org.
Histopathological and Immunochemical Analyses of Tissues
Histopathological and immunochemical analyses are performed on tissue samples from preclinical models to assess the morphological changes induced by saridegib and to evaluate the expression and localization of specific proteins. Histopathological analysis of tumors from saridegib-treated mice has revealed decreased tumor burden and changes in tumor cell density nih.gov. In chondrosarcoma models, histopathology showed decreased cellularity and tumoral calcification nih.gov. Immunochemical analyses, such as immunohistochemistry (IHC), are used to confirm the expression of target proteins and assess the impact of saridegib on the tumor microenvironment, including immune cell infiltration and stromal components ascopubs.orgmdpi-res.comresearchgate.net. For example, IHC has been used to assess SHH expression and pathway activation in GEMMs of pancreatic cancer ascopubs.org and to evaluate the effect of Hh inhibitors on immune cell infiltration and desmoplasia researchgate.net.
Future Perspectives and Unexplored Research Avenues for Saridegib
Strategies for Sustained Efficacy and Overcoming Resistance
The emergence of drug resistance is a significant challenge in cancer therapy, including with Hh pathway inhibitors like saridegib. Research into overcoming resistance to saridegib has identified several potential mechanisms and strategies.
One mechanism of resistance observed in saridegib-treated tumors is the increased expression and activity of P-glycoprotein (Pgp), a drug transporter that can efflux saridegib from cancer cells nih.govresearchgate.netpnas.orgnih.gov. Unlike some other Smo inhibitors, resistance to saridegib in certain models was not primarily driven by Smo-activating mutations or Gli2 amplification nih.govresearchgate.netpnas.orgnih.govcapes.gov.br. Studies have shown that resistance in saridegib-treated medulloblastoma tumors was not associated with the cell-autonomous genetic events that confer resistance to other Smo inhibitors like GDC-0449 and NVP-LDE225 nih.gov. This suggests a distinct interaction between saridegib and its target protein nih.gov.
Strategies to potentially overcome or mitigate resistance include investigating combination therapies that could interfere with Pgp activity or target alternative or downstream pathways that become reactivated in resistant cells nih.gov. For instance, cotreatment with a Pgp inhibitor partially reversed drug resistance in a medulloblastoma model nih.gov. Further research is needed to fully understand the complex mechanisms of resistance to saridegib and to develop effective strategies to maintain sustained efficacy.
Rational Design of Next-Generation Combination Therapies
The potential for combining saridegib with other therapeutic agents is a key area for future exploration, particularly to enhance efficacy and circumvent resistance mechanisms. Preclinical evidence has supported the rationale for combining Hh pathway inhibitors with chemotherapy, especially in cancers where the Hh pathway contributes to a dense tumor stroma that can impede drug delivery mdpi.comoaepublish.com.
Despite these outcomes, the concept of targeting the tumor microenvironment with saridegib to improve the delivery and efficacy of co-administered agents remains an important area for future research. Rational design of next-generation combination therapies should consider the specific tumor type, the role of the Hh pathway in its microenvironment, and potential mechanisms of interaction and resistance. Future combinations could involve other chemotherapies, targeted agents, or immunotherapies, based on a deeper understanding of saridegib's effects on the tumor ecosystem.
Deeper Understanding of Saridegib's Impact on the Tumor Microenvironment and Immune Modulation
The tumor microenvironment (TME) plays a crucial role in cancer progression, metastasis, and response to therapy, including influencing immune responses frontiersin.orgmdpi.commdpi.com. The Hh pathway is known to be involved in remodeling the TME and can regulate anti-tumor immunity mdpi.com. A deeper understanding of how saridegib impacts the TME and modulates the immune system is essential for optimizing its therapeutic potential.
Studies have shown that Hh signaling can suppress anti-tumor immune responses mdpi.com. Oncogenic Hh signaling can recruit immunosuppressive cells such as tumor-associated macrophages (TAMs), particularly M2 macrophages, and myeloid-derived suppressor cells (MDSCs) to the TME mdpi.com. A high percentage of M2 TAMs is correlated with poor patient outcomes mdpi.com. Hh signaling also regulates immune checkpoint modulators like PD1 and CTLA-4 in exhausted T cells and PD-L1/2 in cancer cells mdpi.com.
Saridegib's effect on the tumor stroma has been observed in preclinical models, where it reduced the density of desmoplastic stroma in pancreatic cancer tissue, which was associated with increased intra-tumoral mean vessel density and potentially improved drug delivery mdpi.comresearchgate.net. Saridegib treatment has also been shown to reduce growth-induced stress and open compressed vessels in tumors, leading to increased diameter of blood and lymphatic vessels and a higher fraction of perfused blood vessels researchgate.net.
Future research should focus on comprehensively characterizing the changes in the TME composition and immune cell infiltration upon saridegib treatment across different cancer types. Investigating the specific effects of saridegib on immune cell populations, their activation status, and the expression of immune checkpoint molecules could provide insights for rational combinations with immunotherapies. Understanding the dynamic crosstalk between Hh signaling, stromal components, and immune cells in the TME is critical for exploiting saridegib's potential in immune modulation.
Exploration of Saridegib in Novel Therapeutic Indications and Non-Oncological Fibrotic Diseases
While saridegib has been primarily investigated in oncology, particularly in Hh-driven cancers like medulloblastoma and basal cell carcinoma, and also explored in pancreatic cancer, myelofibrosis, and non-Hodgkin lymphoma, its potential in other therapeutic indications, including non-oncological fibrotic diseases, warrants further exploration mdpi.comnih.govoaepublish.comtaylorandfrancis.com.
The Hh pathway is implicated in the development of several fibrotic diseases, such as biliary and lung fibrosis nih.gov. Inhibition of the Hh pathway has been suggested as a strategy to slow or halt the fibrotic process nih.gov. Preclinical studies with saridegib have shown activity in murine models of lung fibrosis, reducing hydroxyproline (B1673980) and collagen levels in fibrotic plaques and decreasing the expression of FIZZ1, a regulator of myofibroblast differentiation nih.gov.
Although a phase II study of saridegib in myelofibrosis showed limited efficacy as a single agent, with many patients discontinuing due to lack of response, the rationale for targeting fibrosis via the Hh pathway remains taylorandfrancis.comnih.gov. The disappointing results in some cancer trials and in myelofibrosis may highlight the need for better patient selection, alternative dosing strategies, or combination approaches in these indications oaepublish.comtaylorandfrancis.com.
Future research could investigate the role of the Hh pathway in the pathogenesis of other fibrotic conditions and assess the potential therapeutic utility of saridegib in these settings. This could include exploring its effects in diseases characterized by excessive extracellular matrix deposition and tissue remodeling, building upon the preclinical evidence in fibrotic models.
Development of Predictive and Prognostic Biomarker Panels
Identifying biomarkers that can predict response to saridegib therapy or provide prognostic information is crucial for patient selection and optimizing treatment strategies. The variable clinical responses observed with Hh inhibitors, including saridegib, underscore the need for reliable biomarkers tandfonline.com.
While some studies with other Hh inhibitors have shown a correlation between clinical response and baseline Hh gene expression or changes in gene expression after treatment, this has varied across different cancer types tandfonline.com. For instance, in basal cell carcinoma, objective disease control with vismodegib (B1684315) and sonidegib was accompanied by a substantial decrease in GLI1 expression tandfonline.com. However, predicting response and resistance to Hh inhibitors remains a challenge and an important area of research tandfonline.com.
For saridegib specifically, beyond quantifying GLI1 levels, other biological assessments explored in studies have included evaluating bone marrow fibrosis and JAK2 mutant allele burden in myelofibrosis, although significant decreases in JAK2 allele burden were not observed with single-agent saridegib nih.gov.
常见问题
Q. What molecular mechanisms underlie Saridegib’s inhibition of the Hedgehog (Hh) pathway, and how does this inform preclinical model design?
Saridegib selectively targets Smoothened (Smo), a transmembrane protein critical for Hh signal transduction. Its binding disrupts downstream GLI transcription factor activation, suppressing proliferation in Hh-dependent tumors . Preclinical studies should validate Smo inhibition via GLI1/2 expression assays (qPCR/Western blot) and use genetically engineered mouse models (e.g., medulloblastoma or pancreatic adenocarcinoma) to assess tumor regression and stromal remodeling .
Q. How should researchers design experiments to evaluate Saridegib’s efficacy in preclinical cancer models?
- Model selection: Use autochthonous or allograft models of Hh-driven cancers (e.g., Ptch1⁺/⁻ medulloblastoma mice or KPC pancreatic cancer models) .
- Dosing: Optimize pharmacokinetics using oral administration (e.g., 40–80 mg/kg/day in mice) to achieve plasma concentrations >1 µM, correlating with Smo inhibition .
- Endpoints: Measure tumor volume reduction, stromal density (α-SMA immunohistochemistry), and survival. Include co-administration with chemotherapy (e.g., gemcitabine) to assess drug delivery enhancement .
Q. What biomarkers are validated for monitoring Hh pathway inhibition in Saridegib-treated models?
- Primary biomarkers: GLI1 mRNA levels (qPCR) and Smo phosphorylation status (Western blot) .
- Secondary biomarkers: CA19-9 levels (pancreatic cancer), tumor stromal density (collagen I/III staining), and P-glycoprotein (Pgp) activity (rhodamine efflux assays) .
Advanced Research Questions
Q. How can Saridegib overcome resistance mechanisms observed with other Smo inhibitors (e.g., vismodegib)?
Saridegib retains activity against Smo mutants (e.g., D473H) that confer resistance to GDC-0449 (vismodegib) by altering drug-binding pockets . To study resistance:
- Generate isogenic cell lines with Smo mutations (CRISPR/Cas9) and test IC₅₀ shifts.
- Assess Pgp upregulation (common with Saridegib) via ABCB1 mRNA quantification and combine with Pgp inhibitors (e.g., tariquidar) to restore efficacy .
Q. What methodologies best assess Saridegib’s stromal modulation effects in pancreatic cancer?
- Stromal depletion: Quantify α-SMA⁺ cancer-associated fibroblasts (CAFs) via flow cytometry and collagen deposition (Masson’s trichrome) .
- Vascular normalization: Use intravital microscopy to measure mean vessel density and perfusion (lectin injection) .
- Comparative studies: Contrast Saridegib with other stromal-targeting agents (e.g., PEGPH20) to identify context-dependent efficacy .
Q. How do contradictory clinical trial outcomes (e.g., phase I success vs. phase II failure in pancreatic cancer) inform translational research?
The phase II failure of Saridegib + gemcitabine (NCT01130142) despite preclinical success highlights:
- Patient stratification: Prioritize tumors with high stromal content (CT-based desmoplasia scoring) .
- Resistance mechanisms: Monitor Pgp activity and tumor evolution via longitudinal biopsies.
- Combination therapy: Test Saridegib with FOLFIRINOX (phase Ib data showed 67% response rate) instead of gemcitabine .
Q. What experimental approaches validate Saridegib’s synergy with chemotherapy in vivo?
Q. How should researchers address conflicting data on CA19-9 response in Saridegib trials?
CA19-9 reductions (26.9–97.7% in phase I) may not correlate with survival due to heterogeneous tumor biology. Mitigate this by:
- Longitudinal sampling: Collect CA19-9 at baseline, cycle 2, and progression.
- Multivariate analysis: Adjust for confounding factors (e.g., biliary stents, tumor location) .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
